molecular formula C17H15FN2O3S B2432662 4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251606-74-2

4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No. B2432662
CAS RN: 1251606-74-2
M. Wt: 346.38
InChI Key: IAOAIDWHNFFLFZ-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C17H15FN2O3S and its molecular weight is 346.38. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not currently known. It is likely that it interacts with its target(s) in a manner similar to other compounds in its class. This could involve binding to a receptor or enzyme, altering its function, and leading to downstream effects .

Biochemical Pathways

Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways it affects. Based on its structure, it may be involved in pathways related to its chemical class .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or how much of the drug reaches its intended target in the body .

Result of Action

These effects would depend on the compound’s target and mode of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target and how it is metabolized in the body .

properties

IUPAC Name

4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-3-20-12-6-7-24-15(12)14(21)13(17(20)23)16(22)19-11-5-4-10(18)8-9(11)2/h4-8,21H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOAIDWHNFFLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)F)C)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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